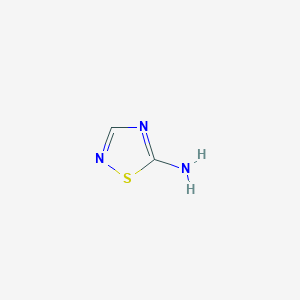

1,2,4-Thiadiazol-5-amine

Vue d'ensemble

Description

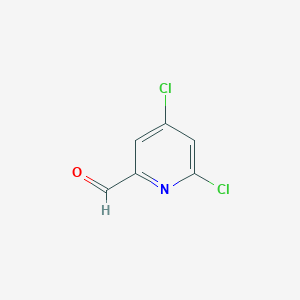

1,2,4-Thiadiazol-5-amine is a chemical compound with the molecular formula C2H3N3S . It is also known by other names such as 5-Amino-1,2,4-thiadiazole and has a molecular weight of 101.13 g/mol . The compound has a variety of synonyms and identifiers, including CAS 7552-07-0 and UNII ER62WCE6KP .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include 1,2,4-Thiadiazol-5-amine, has been achieved using a convenient one-pot approach . Another study reported the synthesis of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4-Thiadiazol-5-amine can be represented by the InChI string: InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H, (H2,3,4,5) . The compound also has a Canonical SMILES representation: C1=NSC (=N1)N .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives, including 1,2,4-Thiadiazol-5-amine, have been synthesized from hydrazides and isothiocyanates via sequential oxidation and P(NMe2)3-mediated annulation reactions . Another study reported that 1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens .

Physical And Chemical Properties Analysis

1,2,4-Thiadiazol-5-amine has a molecular weight of 101.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 and a Topological Polar Surface Area of 80 Ų .

Applications De Recherche Scientifique

Anticancer Activity

1,2,4-Thiadiazol-5-amine derivatives have been studied for their potential anticancer properties. These compounds have shown promising results in inhibiting the proliferation of cancer cells. For instance, certain derivatives have demonstrated significant anti-proliferative effects against LoVo and MCF-7 cancer lines, with low toxicity in non-target organisms like Daphnia magna . This suggests their potential as lead compounds for further drug development in cancer therapy.

Green Chemistry Synthesis

The compound plays a role in the green synthesis of novel thiadiazolo and benzo-thiazolo pyrimidines. Utilizing vanadium oxide loaded on fluorapatite as a catalyst, researchers have achieved high yields of these compounds under mild reaction conditions . This method emphasizes eco-friendliness and sustainability in chemical synthesis, aligning with the principles of green chemistry.

Pharmacological Significance

Thiadiazole derivatives, including 1,2,4-Thiadiazol-5-amine, are linked to a variety of pharmacological actions. They have been associated with anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects . This broad spectrum of biological activities makes them valuable for pharmaceutical research and drug design.

Microwave-Assisted Organic Synthesis

In medicinal chemistry, microwave-assisted synthesis has become an invaluable technology. Derivatives of 1,2,4-Thiadiazol-5-amine have been synthesized under microwave irradiation, which often dramatically reduces reaction times and improves yields . This technique is particularly useful for the rapid synthesis of compounds with potential biological activities.

Anti-Microbial Properties

The 1,2,4-Thiadiazol scaffold, which includes 1,2,4-Thiadiazol-5-amine, is known for its anti-microbial properties. It has been used in the development of compounds with anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial activities . This versatility is crucial for the creation of new therapeutic agents.

Mécanisme D'action

Target of Action

The primary targets of 1,2,4-Thiadiazol-5-amine are ESKAPE pathogen strains and filarial nematodes . ESKAPE pathogens, which include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter cloacae, are a group of bacteria that exhibit multidrug resistance and virulence. Filarial nematodes are the pathogens responsible for a number of parasitic diseases .

Mode of Action

1,2,4-Thiadiazol-5-amine interacts with its targets by inhibiting their growth and reproduction. For instance, it has been found to have potent antibacterial activity against ESKAPE pathogens . In the case of filarial infections, it acts as a macrofilaricide, targeting the adult stage of the worms .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the targeted organisms, inhibiting their growth and reproduction .

Pharmacokinetics

It is known that the compound exhibits good metabolic stability .

Result of Action

The result of the action of 1,2,4-Thiadiazol-5-amine is the inhibition of the growth and reproduction of the targeted organisms. This leads to a decrease in the population of these organisms, thereby alleviating the symptoms of the diseases they cause .

Safety and Hazards

When handling 1,2,4-Thiadiazol-5-amine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

Orientations Futures

Research on 1,2,4-Thiadiazol-5-amine and its derivatives is ongoing, with recent studies focusing on their potential applications in various fields. For instance, new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles are being explored as potential hypoxia inhibitors . Other studies are investigating the potential of novel N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues as potent STAT3 inhibitors for cancer treatment . Furthermore, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines are being studied as novel macrofilaricidal compounds for the treatment of human filarial infections .

Propriétés

IUPAC Name |

1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S/c3-2-4-1-5-6-2/h1H,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHTZTZXOKVQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302767 | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Thiadiazol-5-amine | |

CAS RN |

7552-07-0 | |

| Record name | 7552-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1,2,4-thiadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER62WCE6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-amino-1,2,4-thiadiazole?

A1: The molecular formula of 5-amino-1,2,4-thiadiazole is C2H3N3S, and its molecular weight is 101.12 g/mol.

Q2: What are some recent advancements in the synthesis of 5-amino-1,2,4-thiadiazoles?

A2: Several novel methods have been developed, including:

- Transition-metal-free S–N bond formation: This green method utilizes the reaction of isothiocyanates with amidines. []

- Electrochemical oxidative intramolecular N-S bond formation: This approach employs imidoyl thioureas as starting materials and proceeds under catalyst- and oxidant-free electrolytic conditions. []

- Sodium carbonate-promoted formation with elemental sulfur: This method utilizes readily available elemental sulfur and oxygen as the oxidant, offering a cost-effective and environmentally friendly approach. []

- Iodine-mediated oxidative C-N and N-S bond formation in water: This metal-free strategy uses iodine as an oxidant and water as a solvent, highlighting its green chemistry aspects. []

Q3: What are the potential applications of 5-amino-1,2,4-thiadiazole derivatives in drug discovery?

A3: 5-amino-1,2,4-thiadiazole derivatives have shown promise as:

- Neurodegenerative disease treatment: These derivatives may serve as potential drugs for preventing and treating neurodegenerative diseases like Alzheimer's disease. []

- Macrofilaricides: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines exhibit potential as macrofilaricides for treating human filarial infections, including lymphatic filariasis and onchocerciasis. []

- Antibacterial agents: Certain derivatives demonstrate promising antibacterial activity against ESKAPE pathogen strains, which are notorious for their multidrug resistance. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)